An In-depth Technical Guide to 6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal)
An In-depth Technical Guide to 6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-indolyl-beta-D-galactopyranoside, commonly known as Salmon-Gal, is a chromogenic substrate for the enzyme β-galactosidase. This synthetic glycoside is an invaluable tool in molecular biology, microbiology, and cellular biology for the detection of β-galactosidase activity. Upon enzymatic cleavage, Salmon-Gal releases a 6-chloro-3-hydroxyindole moiety that subsequently undergoes dimerization and oxidation to form an insoluble, salmon-colored precipitate. This distinct colorimetric output provides a clear and reliable method for identifying cells expressing active β-galactosidase, making it a popular alternative to the more traditional X-Gal in various screening assays. This guide provides a comprehensive overview of the core properties, mechanism of action, and experimental applications of Salmon-Gal.
Core Properties
6-Chloro-3-indolyl-beta-D-galactopyranoside is a stable, water-soluble compound at physiological pH. Its key physical and chemical properties are summarized below for easy reference.
| Property | Value |
| Synonyms | Salmon-Gal, Rose-Gal, 6-Chloro-3-indoxyl-β-D-galactopyranoside |
| CAS Number | 138182-21-5 |
| Molecular Formula | C₁₄H₁₆ClNO₆ |
| Molecular Weight | 329.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-190 °C |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Insoluble in water. |
| Storage Conditions | Store desiccated at -20°C, protected from light. |
Mechanism of Action: Enzymatic Hydrolysis and Color Formation
The utility of Salmon-Gal as a reporter molecule lies in its specific interaction with β-galactosidase. The enzymatic reaction and subsequent color formation proceed in a two-step process.
First, β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in Salmon-Gal. This cleavage releases D-galactose and a 6-chloro-3-hydroxyindole intermediate. In the second step, this intermediate undergoes spontaneous dimerization and oxidation in the presence of an oxidizing agent (typically atmospheric oxygen or an added agent like potassium ferricyanide) to form the final insoluble, salmon-colored precipitate, 5,5'-dichloro-indigo-1,1'-dione.
Figure 1. Enzymatic cleavage of Salmon-Gal and subsequent color formation.
Experimental Protocols
The primary application of Salmon-Gal is as a chromogenic indicator for β-galactosidase activity, most notably in bacterial colony screening, a technique analogous to the widely used blue-white screening with X-Gal.
Preparation of Stock Solution
A concentrated stock solution of Salmon-Gal is prepared for convenient addition to growth media or other assay solutions.
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Reagents:
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6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Procedure:
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Weigh out the desired amount of Salmon-Gal powder.
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In a sterile, light-protected container (e.g., an amber microcentrifuge tube), dissolve the Salmon-Gal in DMF or DMSO to a final concentration of 20 mg/mL.
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Vortex until the powder is completely dissolved.
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Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.
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Bacterial Colony Screening (Salmon-White Screening)
This protocol outlines the use of Salmon-Gal for identifying recombinant bacterial colonies following a cloning procedure that utilizes the lacZα complementation system. In this system, successful insertion of a DNA fragment into the lacZα gene disrupts the production of a functional β-galactosidase.
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Principle:
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Non-recombinant colonies (vector without insert): Possess a functional lacZα gene, produce active β-galactosidase, cleave Salmon-Gal, and appear salmon-colored .
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Recombinant colonies (vector with insert): Have a disrupted lacZα gene, do not produce functional β-galactosidase, do not cleave Salmon-Gal, and appear white .
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Materials:
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Luria-Bertani (LB) agar plates containing the appropriate antibiotic.
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Salmon-Gal stock solution (20 mg/mL in DMF or DMSO).
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Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 100 mM). IPTG is a non-metabolizable inducer of the lac operon.
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Transformed bacterial cells.
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Procedure (Spreading Method):
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Pre-warm the LB agar plates containing the selective antibiotic to 37°C.
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Pipette 40 µL of the 20 mg/mL Salmon-Gal stock solution onto the surface of each plate.
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Pipette 10-40 µL of the 100 mM IPTG stock solution onto the surface of each plate.
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Using a sterile spreader, evenly distribute the Salmon-Gal and IPTG solutions across the entire surface of the agar.
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Allow the plates to dry for approximately 30 minutes at 37°C, or until the liquid has been absorbed.
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Plate the transformed bacterial cells onto the prepared plates.
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Incubate the plates overnight (16-18 hours) at 37°C.
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Examine the plates for salmon-colored and white colonies. Select the white colonies for further analysis.
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Figure 2. Experimental workflow for salmon-white screening of bacterial colonies.
Applications in Research and Development
The distinct color change and reliability of Salmon-Gal make it a versatile tool in various research and development settings.
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Molecular Cloning: As detailed above, Salmon-Gal is a key reagent for the visual identification of recombinant bacterial colonies in cloning experiments that employ α-complementation.
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Gene Expression Studies: The lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. Salmon-Gal can be used to visualize the expression of a gene of interest that has been fused to the lacZ reporter. The intensity of the salmon color can provide a qualitative or semi-quantitative measure of gene expression levels in cells and tissues.
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Enzyme Assays: Salmon-Gal serves as a specific substrate for quantifying β-galactosidase activity in purified enzyme preparations or cell lysates. The rate of color formation can be measured spectrophotometrically to determine enzymatic kinetics.
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Diagnostics: In clinical and environmental microbiology, Salmon-Gal can be incorporated into selective media to differentiate between bacterial species based on their ability to produce β-galactosidase. For example, it can aid in the identification of coliform bacteria.
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Drug Discovery: In high-throughput screening assays, the β-galactosidase/Salmon-Gal system can be used as a reporter to identify compounds that modulate specific cellular pathways or gene expression.
Conclusion
6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal) is a robust and effective chromogenic substrate for the detection of β-galactosidase activity. Its ability to produce a distinct salmon-colored precipitate offers a clear and easily interpretable readout in a variety of molecular and cellular biology applications. For researchers and professionals in drug development, a thorough understanding of its properties and experimental protocols is essential for its successful implementation in screening assays and gene expression studies. The methodologies and data presented in this guide provide a solid foundation for the effective use of this valuable research tool.
